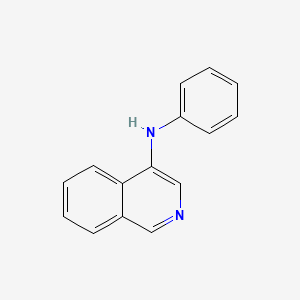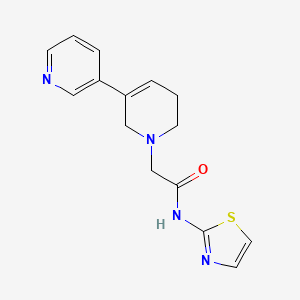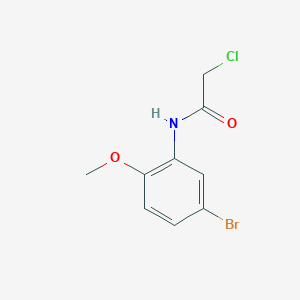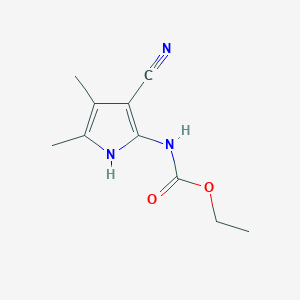
N-phenylisoquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylisoquinolin-4-amine is a heterocyclic aromatic amine that belongs to the isoquinoline family This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines under microwave irradiation conditions. This method offers high selectivity, short reaction times, and does not require a catalyst . Another method involves the reaction of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions, followed by cyclodehydration to afford the isoquinoline structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are preferred to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N-phenylisoquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
N-phenylisoquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenylisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By binding to the active site of these enzymes, this compound can disrupt their activity, leading to altered cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
N-phenylisoquinolin-4-amine can be compared with other similar compounds, such as:
N-phenylquinazolin-4-amine: Both compounds share a similar structure but differ in the position of the nitrogen atom in the ring system.
N-phenylquinoneimine: This compound has a quinoneimine scaffold and is studied for its diverse biological activities and potential as a therapeutic agent.
3-aminoisoquinolines: These compounds exhibit a wide range of pharmacological properties, including antimalarial, anticonvulsant, and anti-inflammatory activities.
This compound is unique due to its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-phenylisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDCQOGLAJMKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B6748456.png)
![N-[4-[(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6748473.png)
![1-[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone](/img/structure/B6748474.png)

![[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-pyrimidin-4-ylmethanone](/img/structure/B6748476.png)
![5-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6748482.png)

![3-[[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]amino]pyridine-2-carbonitrile](/img/structure/B6748505.png)
![(3R)-N-[(3-methyltriazol-4-yl)methyl]-1-thiophen-2-ylsulfonylpiperidin-3-amine](/img/structure/B6748511.png)
![[4-(2,6-Dichlorophenyl)piperidin-1-yl]-(1-methyl-1,2,4-triazol-3-yl)methanone](/img/structure/B6748521.png)
![1-[2-[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B6748530.png)
![[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-(1-phenylpyrazol-3-yl)methanone](/img/structure/B6748535.png)


